4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane
Overview
Description
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, also known as Kryptofix 221, is a cryptand used as a phase transfer catalyst by transferring ions from one phase to another . It is involved in the synthesis of alkalides and electrides . It is capable of forming complexes with metal cations and is used to bind or trap cationic guests such as Na+, Cd2+, Zn2+ and Eu3+ .
Synthesis Analysis
The synthesis of this compound involves mixing 225g of commercially available trioxane with 10g of KOH and 10g of polyethylene glycol (molecular weight = 600). The mixture is refluxed for 4 hours under stirring, and then 197.0g is distilled into a dry, argon-flushed resin pot .Molecular Structure Analysis
The molecular formula of this compound is C16H32N2O5, and its molecular weight is 332.4357 . The InChIKey is HDLXPNDSLDLJHF-UHFFFAOYSA-N . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
As a cryptand, this compound forms complexes with metal cations . It is used to bind or trap cationic guests such as Na+, Cd2+, Zn2+ and Eu3+ . It is also involved in the synthesis of alkalides and electrides .Physical And Chemical Properties Analysis
The refractive index of this compound is 1.5018 (lit.) and its density is 1.111 g/mL at 20 °C (lit.) .Scientific Research Applications
Kinetic Studies and Conformational Changes
Research has explored the kinetic properties of 4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, also known as cryptand 221. Ultrasonic absorption spectra of cryptand 221 have been measured, revealing a single relaxation process interpreted by the conformational equilibrium between two configurations of the cryptand in various solvents like dimethyl sulfoxide, N,N-dimethylformamide, and acetonitrile (Takahiro Tanaka et al., 1991).
Molecular Association and Ionic Transport
Cryptand 221D, a variant of this compound, demonstrates surfactant-like characteristics and forms aggregates in water solutions in the presence of NaCl. This behavior suggests potential applications in understanding surfactant behavior and molecular association in mixed ionic nonionic micelles or ionic micelles (E. Caponetti et al., 2003). Additionally, the ionic transport across lipid bilayers is notably affected by cryptands like 4,7,13,16,21-pentaoxa-1,10-diazabicyclo-(8,8,5)-tricosane, which can significantly increase membrane conductance (B. Sesta & A. D'Aprano, 1998).
Luminescence Properties in Europium Complexes
Divalent europium (Eu2+) complexes with ligands containing cryptand units such as this compound exhibit luminescence properties. Such complexes can emit ca. 450 nm luminescence under ultraviolet excitation, indicating their potential in material sciences and photoluminescence applications (Ryosuke Iwamura et al., 1994).
Dissociation Kinetics and Solvent Effects
Studies on dissociation kinetics of cryptate complexes in aqueous solutions provide insights into the thermodynamic behavior of such compounds in various environments, which is critical for applications in chemistry and material science. For instance, the dissociation rates of sodium(I) cryptates of this compound in ethylenediamine have been measured, offering valuable data on activation enthalpy, entropy, and volume (S. Aizawa & S. Funahashi, 1994).
Electrochemical and Thermodynamic Studies
The complexation of lanthanide(III) cations by cryptands, including this compound, in various solvents like acetonitrile, has been studied. This research contributes to the understanding of the stability of lanthanide(III) cryptates and their electrochemical behavior, which is essential in fields like electrochemistry and coordination chemistry (Isabelle Marolleau et al., 1990).
Mechanism of Action
Target of Action
The primary targets of Kryptofix 221 are metal cations . It is capable of forming complexes with these cations, effectively binding or trapping cationic guests such as Na+, Cd2+, Zn2+, and Eu3+ .
Mode of Action
Kryptofix 221 interacts with its targets by forming complexes with them. This interaction is facilitated by the unique structure of Kryptofix 221, which allows it to encapsulate the metal cations within its structure . The resulting complexes can then participate in various chemical reactions.
Biochemical Pathways
The exact biochemical pathways affected by Kryptofix 221 depend on the specific metal cations it complexes with. It is known to be used in phase transfer catalysis , a process that enables the transfer of ions from one phase to another. This can affect a variety of biochemical pathways, particularly those involving ion transport and signaling.
Pharmacokinetics
As a phase transfer catalyst, it is likely to influence the bioavailability of other compounds by facilitating their transport across phase boundaries .
Result of Action
The molecular and cellular effects of Kryptofix 221’s action are largely dependent on the specific reactions it catalyzes. By forming complexes with metal cations, it can influence a variety of cellular processes, particularly those involving ion transport and signaling .
Action Environment
The action, efficacy, and stability of Kryptofix 221 can be influenced by various environmental factors. For instance, the presence of specific metal cations in the environment can affect its ability to form complexes . Additionally, factors such as pH and temperature may also influence its stability and reactivity.
Safety and Hazards
Future Directions
As a phase transfer catalyst and a complexing agent for metal cations, 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane has potential applications in various fields of chemistry. Its ability to bind or trap cationic guests such as Na+, Cd2+, Zn2+ and Eu3+ could be exploited in the development of new materials and processes .
Biochemical Analysis
Biochemical Properties
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane plays a crucial role in biochemical reactions by forming complexes with metal cations such as sodium (Na+), cadmium (Cd2+), zinc (Zn2+), and europium (Eu3+) . These interactions are essential for stabilizing and transporting metal ions in biological systems. The compound’s ability to bind cations is attributed to its unique structure, which provides multiple binding sites for metal ions .
Cellular Effects
The effects of this compound on cellular processes are significant. This compound influences cell function by modulating ion transport and homeostasis. It can affect cell signaling pathways by altering the availability of metal ions, which are critical cofactors for various enzymes and proteins . Additionally, the compound’s impact on gene expression and cellular metabolism is linked to its role in regulating metal ion concentrations within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with metal cations. The compound’s structure allows it to encapsulate metal ions, forming stable complexes that can inhibit or activate enzymes depending on the metal ion involved . This binding interaction can lead to changes in gene expression by influencing the activity of metal-dependent transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Long-term studies have shown that the compound can maintain its activity over extended periods, although some degradation may occur under extreme conditions . The long-term effects on cellular function are still being investigated, with some studies indicating potential impacts on cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate metal ion concentrations without causing significant toxicity . At higher doses, toxic effects such as cellular damage and impaired organ function have been observed . These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways by interacting with enzymes and cofactors that require metal ions for their activity . The compound can influence metabolic flux by altering the availability of metal ions, which are essential for enzymatic reactions . This can lead to changes in metabolite levels and overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to areas where metal ion regulation is needed . The compound’s ability to accumulate in certain cellular compartments can enhance its effectiveness in modulating metal ion concentrations .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity, as it allows the compound to interact with metal ions and biomolecules in specific cellular environments . The compound’s presence in organelles such as the mitochondria and nucleus can significantly impact cellular function and metabolism .
properties
IUPAC Name |
4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O5/c1-7-19-8-2-18-5-11-22-15-13-20-9-3-17(1)4-10-21-14-16-23-12-6-18/h1-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLXPNDSLDLJHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN2CCOCCOCCN1CCOCCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185286 | |
Record name | Cryptating agent 221 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31364-42-8 | |
Record name | 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31364-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cryptating agent 221 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031364428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 31364-42-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cryptating agent 221 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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